N-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4/c1-18-10-6-9(20-16-10)11(17)15-7-3-2-4-8(5-7)19-12(13)14/h2-6,12H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFLYKPKVSXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic applications.
Pharmaceuticals: It is investigated as a candidate for developing new drugs, especially for conditions where modulation of specific molecular targets is required.
Agrochemicals: The compound’s unique chemical properties make it a candidate for developing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups, along with the oxazole ring, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of 1,2-oxazole and dihydroisoxazole carboxamides. Key structural analogues include:
Key Observations :
Metabolic Stability and Biotransformation
The target compound’s amide bond is susceptible to enzymatic hydrolysis, a common feature in carboxamide derivatives. However, the difluoromethoxy group may slow hydrolysis compared to the trifluoromethyl -containing analogue, which undergoes rapid cleavage into 4-methoxy-3-(trifluoromethyl)aniline and a dihydroisoxazole carboxylic acid metabolite in preclinical models .
Metabolic Pathways :
Pharmacological and Physicochemical Properties
- Lipophilicity: The difluoromethoxy group (logP ~2.5–3.0) likely increases membrane permeability relative to non-fluorinated analogues but reduces it compared to trifluoromethyl-containing compounds (logP ~3.5–4.0) .
- Target Selectivity : The 1,2-oxazole core may favor interactions with kinases or inflammatory mediators, as seen in related dihydroisoxazole derivatives .
Biological Activity
N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C12H12F2N2O3
- SMILES Notation :
COC(=O)N1C(=C(O)C=C1)C(C2=CC=CC=C2)F
This structure features an oxazole ring, which is known for its diverse biological activities. The presence of difluoromethoxy and methoxy groups enhances the lipophilicity and potential bioactivity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown better activity against Gram-positive bacteria compared to Gram-negative strains. The antimicrobial efficacy was evaluated using disc diffusion methods against various bacterial species, revealing promising results against pathogens like Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound class has been explored through various in vitro studies. The cytotoxicity was assessed on different cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior cytotoxic activity against liver carcinoma cell lines .
Case Study: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5c | HUH7 | 18.78 |
| Control | 5-FU | 20.0 |
This data suggests that compounds derived from the oxazole framework can be effective in targeting cancer cells, particularly in liver cancer.
The proposed mechanism involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory effects that could lead to reduced proliferation of cancer cells .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of the oxazole ring followed by functional group modifications to enhance biological activity. Characterization techniques such as NMR and FTIR were employed to confirm the structure and purity of synthesized compounds .
In Silico Studies
Computational studies have also been conducted to predict the bioavailability and toxicity profiles of these compounds. These studies suggest favorable pharmacokinetic properties, which are critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
